molecular formula C15H24N2 B1376623 (1-Benzyl-4-ethylpiperidin-4-yl)methanamine CAS No. 1423032-82-9

(1-Benzyl-4-ethylpiperidin-4-yl)methanamine

Cat. No.: B1376623
CAS No.: 1423032-82-9
M. Wt: 232.36 g/mol
InChI Key: KOQROPHOWGHQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-4-ethylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol. This compound is characterized by a piperidine ring substituted with a benzyl group, an ethyl group, and a methanamine group. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Scientific Research Applications

(1-Benzyl-4-ethylpiperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H314, H315, H318, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye damage (H318), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Preparation Methods

The synthesis of (1-Benzyl-4-ethylpiperidin-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then substituted with a benzyl group and an ethyl group.

    Reaction Conditions: The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

    Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

(1-Benzyl-4-ethylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-ethylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-Benzyl-4-ethylpiperidin-4-yl)methanamine can be compared with other similar compounds, such as:

    (1-Benzylpiperidin-4-yl)methanamine: This compound lacks the ethyl group present in this compound, which may result in different chemical and biological properties.

    (1-Benzyl-4-methylpiperidin-4-yl)methanamine: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(1-benzyl-4-ethylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-15(13-16)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,2,8-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQROPHOWGHQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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